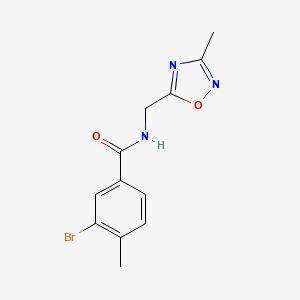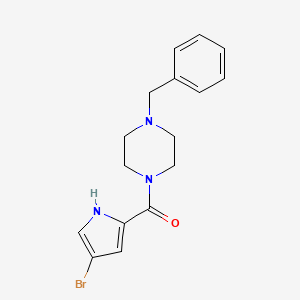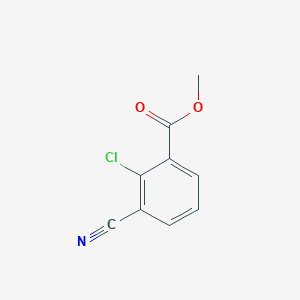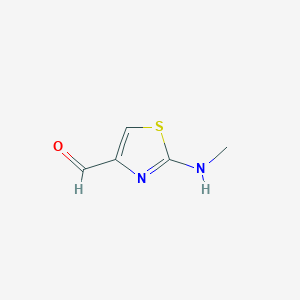![molecular formula C8H9NO B14916941 2-Methyl-5,6-dihydrocyclopenta[c]pyrrol-4-one](/img/structure/B14916941.png)
2-Methyl-5,6-dihydrocyclopenta[c]pyrrol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one is a heterocyclic compound featuring a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methylpyrrole with cyclopentanone in the presence of a strong acid like sulfuric acid can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Methyl-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Methyl-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrrole: A simpler analog with similar reactivity but lacking the fused ring system.
Cyclopentanone: Another related compound used as a precursor in the synthesis of 2-Methyl-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one.
Uniqueness
2-Methyl-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
2-methyl-5,6-dihydrocyclopenta[c]pyrrol-4-one |
InChI |
InChI=1S/C8H9NO/c1-9-4-6-2-3-8(10)7(6)5-9/h4-5H,2-3H2,1H3 |
InChI Key |
SFYRHZVHZAVODQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2CCC(=O)C2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-chlorophenyl)sulfonyl]-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide](/img/structure/B14916859.png)







![ethyl (2E)-3-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]but-2-enoate](/img/structure/B14916918.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]cyclopropanecarboxamide](/img/structure/B14916920.png)


![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2,2-dimethyl-1-(1-piperidinylmethyl)propyl]thiourea](/img/structure/B14916932.png)

